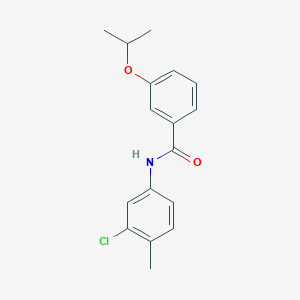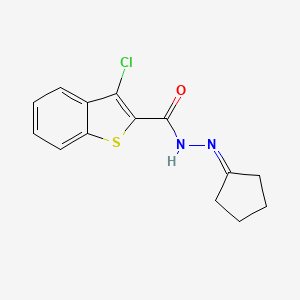![molecular formula C11H9ClN2O3S2 B5871509 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide disrupts these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. In addition, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been shown to inhibit the expression of various proteins involved in cell cycle regulation and DNA repair, leading to cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the in vivo efficacy and toxicity of 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide.
Synthesis Methods
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride and then with 2-aminobenzamide. The resulting product is then treated with sodium hydroxide to form 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide.
Scientific Research Applications
2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S2/c12-9-5-6-10(18-9)19(16,17)14-8-4-2-1-3-7(8)11(13)15/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSCJCJHHQXALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)
